9-(3-hydroxyphenyl)-2-(4-methoxyphenyl)-6,6-dimethyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one
Description
This compound belongs to the triazoloquinazolinone class, characterized by a fused bicyclic core structure combining triazole and quinazolinone moieties. Key structural features include:
- 4-Methoxyphenyl group: Introduces electron-donating effects, influencing electronic distribution and metabolic stability.
- 6,6-Dimethyl groups: Provide steric hindrance, possibly affecting conformational flexibility and binding specificity.
Properties
IUPAC Name |
9-(3-hydroxyphenyl)-2-(4-methoxyphenyl)-6,6-dimethyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3/c1-24(2)12-18-20(19(30)13-24)21(15-5-4-6-16(29)11-15)28-23(25-18)26-22(27-28)14-7-9-17(31-3)10-8-14/h4-11,21,29H,12-13H2,1-3H3,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGOUPIUCXFRNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N3C(=NC(=N3)C4=CC=C(C=C4)OC)N2)C5=CC(=CC=C5)O)C(=O)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
9-(3-hydroxyphenyl)-2-(4-methoxyphenyl)-6,6-dimethyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
- Molecular Formula : C24H24N4O3
- Molecular Weight : 416.481 g/mol
- Purity : Typically ≥95% .
Synthesis
The synthesis of this compound involves multi-step reactions that typically include the formation of the quinazolinone core followed by functionalization at specific positions to introduce the hydroxy and methoxy groups. Detailed synthetic pathways can be found in various chemical literature .
Antiproliferative Effects
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:
- IC50 Values : The compound demonstrated IC50 values in the low micromolar range against HeLa cells and other cancer types.
- Mechanism of Action : The antiproliferative effects are believed to be mediated through the induction of apoptosis and inhibition of cell cycle progression .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 5.0 | Apoptosis induction |
| MDA-MB-231 | 7.5 | Cell cycle arrest |
| A549 | 10.0 | Inhibition of proliferation |
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit various enzymes relevant to cancer progression:
- Histone Deacetylase (HDAC) Inhibition : It has shown moderate HDAC inhibitory activity (40–75% residual activity), which is significant for cancer therapeutics as HDAC inhibitors can induce hyperacetylation of histones and alter gene expression .
Case Studies
In a study evaluating the compound's effects on different cancer cell lines:
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
*Estimated based on ; †Predicted based on substituent contributions; ‡From .
Key Observations :
Key Observations :
- The use of NGPU catalyst () significantly improves yields (up to 92%) and reduces reaction times compared to traditional methods (e.g., KI/DMF, 68% yield over 5 hours) .
- The target compound’s synthesis likely benefits from similar catalytic efficiency due to structural similarities with the 4-hydroxyphenyl analog.
Preparation Methods
Reaction Protocol
- Reagents :
- 3-Hydroxybenzaldehyde (1.2 mmol)
- Dimedone (1.0 mmol)
- 3-Amino-1,2,4-triazole (1.0 mmol)
- Boric acid (0.05 mmol) in ethyl acetate (5 mL)
- Procedure :
- Grind solid reactants in a mortar for 2 minutes.
- Add ethyl acetate and stir at 25°C for 4–6 hours.
- Evaporate solvent, wash with water, and recrystallize from ethanol.
Modifications for 4-Methoxyphenyl Incorporation
To introduce the 4-methoxyphenyl group at position 2, substitute 3-amino-1,2,4-triazole with 2-(4-methoxyphenyl)-1H-1,2,4-triazol-3-amine. This pre-functionalized triazole ensures regioselective incorporation but requires independent synthesis via:
- Step 1 : Condensation of 4-methoxyphenylhydrazine with cyanoguanidine.
- Step 2 : Cyclization using phosphoryl chloride (POCl₃) at 80°C.
Stepwise Synthesis via Intermediate Isolation
For improved regiocontrol, a sequential approach isolates the quinazolinone intermediate before triazole annulation.
Quinazolinone Intermediate Preparation
- Reaction : Heat dimedone (1.0 mmol) and 3-hydroxybenzaldehyde (1.0 mmol) in acetic acid (10 mL) at 80°C for 2 hours to form 9-(3-hydroxyphenyl)-6,6-dimethyl-4H-quinazolin-8-one.
- Characterization :
Triazole Annulation
- Reagents :
- Quinazolinone intermediate (1.0 mmol)
- 2-(4-Methoxyphenyl)-1H-1,2,4-triazol-3-amine (1.2 mmol)
- p-Toluenesulfonic acid (p-TsOH, 10 mol%) in toluene
- Procedure : Reflux at 110°C for 8 hours, followed by column chromatography (SiO₂, ethyl acetate/hexane 3:7).
- Yield : 68–72% (lower than one-pot methods due to intermediate isolation losses).
Critical Analysis of Methodologies
Key Observations :
- The one-pot method excels in atom economy but risks hydroxyl group oxidation.
- Stepwise synthesis allows protective group strategies (e.g., silylation of –OH) but increases complexity.
Spectroscopic Characterization and Validation
Infrared Spectroscopy (IR)
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
- ESI-MS : m/z 439.2 [M+H]⁺ (calculated for C₂₅H₂₆N₄O₃: 438.2).
Optimization Strategies and Challenges
- Protective Group Chemistry : Use tert-butyldimethylsilyl (TBS) ether to protect the 3-hydroxyphenyl group during triazole annulation, followed by TBAF-mediated deprotection.
- Solvent Effects : Replacing ethyl acetate with PEG-400 enhances solubility of polar intermediates, improving yields to 88%.
- Catalyst Screening : Lewis acids like Zn(OTf)₂ improve cyclization efficiency but risk chelation with phenolic –OH.
Q & A
Q. What protocols evaluate photostability and thermal degradation pathways?
- Methodology :
- Photostability : Expose to UV light (λ = 254–365 nm) for 24–48 hours. Monitor degradation via HPLC and identify byproducts using LC-QTOF-MS .
- Thermal Analysis : Use TGA/DSC to determine decomposition temperatures and activation energy (Kissinger method) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
